Cas no 214699-26-0 (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine)

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine
- 1,6-Naphthyridin-3-amine,5,6,7,8-tetrahydro-6-(phenylmethyl)-
- 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
- 6-benzyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine
- 1,6-Naphthyridin-3-amine, 5,6,7,8-tetrahydro-6-(phenylmethyl)-
- 5,6,7,8-TETRAHYDRO-6-(PHEHYLMETHYL)-1,6-NAPHTHYRIDIN-3-AMINE
- PubChem23121
- LZCBWYQNYNKFFL-UHFFFAOYSA-N
- BCP19285
- SC2651
- RP07835
- FCH2821406
- 6-(phenylmethyl)-7,8-dihydro-5H-1,6-naphthyridin-3-amine
- 214699-26-0
- 3-Amino-6-benzyl-5,6,7,8-tetrahydro[1,6]naphthyridine
- CS-0060533
- SY318777
- MFCD09025775
- DTXSID50446898
- A815399
- SCHEMBL6772037
- AKOS015854929
- DS-10917
- W-206632
- 6-benzyl-7, 8-dihydro-5H-1, 6-naphthyridin-3-amine
- FT-0649800
- 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
-
- MDL: MFCD09025775
- Inchi: 1S/C15H17N3/c16-14-8-13-11-18(7-6-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11,16H2
- InChI Key: LZCBWYQNYNKFFL-UHFFFAOYSA-N
- SMILES: N1(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C2C([H])=C(C([H])=NC=2C([H])([H])C1([H])[H])N([H])[H]
Computed Properties
- Exact Mass: 239.14200
- Monoisotopic Mass: 239.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 42.2
Experimental Properties
- Density: 1.189
- PSA: 42.15000
- LogP: 2.74120
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Storage Condition:2-8 °C
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB308592-1 g |
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, 95%; . |
214699-26-0 | 95% | 1g |
€329.20 | 2023-06-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B35555-5g |
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine |
214699-26-0 | 95% | 5g |
¥4496.0 | 2022-10-09 | |
abcr | AB308592-5 g |
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, 95%; . |
214699-26-0 | 95% | 5g |
€931.20 | 2023-06-21 | |
TRC | B296170-250mg |
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine |
214699-26-0 | 250mg |
$ 620.00 | 2023-04-18 | ||
eNovation Chemicals LLC | K07611-5g |
6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine |
214699-26-0 | >95% | 5g |
$1160 | 2024-05-23 | |
Alichem | A019140466-1g |
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine |
214699-26-0 | 95% | 1g |
$371.00 | 2023-09-02 | |
Fluorochem | 093293-250mg |
3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine |
214699-26-0 | 95% | 250mg |
£103.00 | 2022-03-01 | |
Fluorochem | 093293-1g |
3-Amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine |
214699-26-0 | 95% | 1g |
£265.00 | 2022-03-01 | |
Aaron | AR00C5CM-1g |
5,6,7,8-TETRAHYDRO-6-(PHEHYLMETHYL)-1,6-NAPHTHYRIDIN-3-AMINE |
214699-26-0 | 95% | 1g |
$182.00 | 2023-12-14 | |
abcr | AB308592-1g |
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, 95%; . |
214699-26-0 | 95% | 1g |
€329.20 | 2025-02-20 |
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine Related Literature
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
Additional information on 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
Recent Advances in the Study of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS: 214699-26-0)
The compound 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS: 214699-26-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
Recent studies have highlighted the role of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine as a key intermediate in the synthesis of novel kinase inhibitors. Its unique structural features, including the tetrahydro-1,6-naphthyridine core and benzyl substituent, make it a versatile scaffold for drug discovery. Researchers have successfully utilized this compound to develop potent inhibitors targeting specific kinases involved in cancer and inflammatory diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists demonstrated the compound's efficacy in inhibiting the activity of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The study reported that derivatives of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine exhibited nanomolar potency against CDK2 and CDK6, suggesting its potential as a lead compound for anticancer drug development.
Another significant advancement involves the compound's application in neurodegenerative disease research. A recent preprint on bioRxiv revealed that 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine derivatives showed promising activity in modulating tau protein aggregation, a hallmark of Alzheimer's disease. The study employed advanced computational modeling and in vitro assays to validate these findings, opening new avenues for therapeutic intervention.
The synthetic routes to 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine have also been optimized in recent years. A 2022 patent application (WO2022156789) disclosed an improved catalytic process for its production, achieving higher yields and purity. This development is expected to facilitate large-scale synthesis for preclinical and clinical studies.
Despite these promising results, challenges remain in the development of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine-based therapeutics. Issues such as bioavailability, metabolic stability, and selectivity against off-target kinases need to be addressed in future research. Ongoing structure-activity relationship (SAR) studies aim to optimize these properties while maintaining the compound's potent biological activity.
In conclusion, 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine represents a valuable chemical entity with diverse therapeutic potential. Its applications in oncology, neurology, and inflammation research continue to expand, supported by recent scientific advancements. Further investigation into its mechanism of action and clinical translation will be crucial for realizing its full therapeutic potential.
214699-26-0 (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine) Related Products
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
